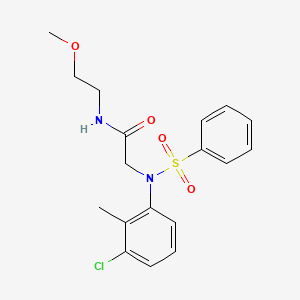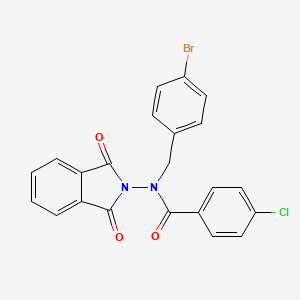![molecular formula C21H24N2O4 B5163013 2,3-dimethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5163013.png)
2,3-dimethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-dimethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide, commonly known as DPNB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPNB belongs to the class of benzamides, which are known for their ability to interact with various receptors in the body. In
作用机制
The mechanism of action of DPNB is primarily through its interaction with the dopamine D3 receptor. By acting as an antagonist, DPNB blocks the binding of dopamine to the receptor, thereby reducing the activity of the receptor. This has been shown to have various effects on the brain, including reducing drug-seeking behavior and improving cognitive function.
Biochemical and Physiological Effects:
DPNB has been shown to have various biochemical and physiological effects in the body. In addition to its interaction with the dopamine D3 receptor, DPNB has also been shown to interact with other receptors in the brain, including the serotonin 5-HT2A receptor and the histamine H1 receptor. These interactions can have various effects on the body, including reducing inflammation and improving cognitive function.
实验室实验的优点和局限性
One of the primary advantages of using DPNB in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to specifically target this receptor and study its effects on the body. However, one of the limitations of using DPNB is its relatively low potency, which can make it difficult to achieve the desired effects at lower concentrations.
未来方向
There are many potential future directions for research on DPNB. One area of interest is in the development of more potent derivatives of DPNB that can be used at lower concentrations. Another area of interest is in the exploration of DPNB's effects on other receptors in the body, including the serotonin and histamine receptors. Additionally, further research is needed to fully understand the potential therapeutic applications of DPNB in the treatment of neurological disorders such as addiction and schizophrenia.
Conclusion:
In conclusion, DPNB is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its selectivity for the dopamine D3 receptor makes it a valuable tool for studying the effects of this receptor on the body. While there are limitations to using DPNB in lab experiments, there are many potential future directions for research on this compound. With further research, DPNB may prove to be a valuable tool in the development of new treatments for neurological disorders.
合成方法
DPNB can be synthesized through a multi-step process involving the reaction of 4-(1-piperidinylcarbonyl)phenylamine with 2,3-dimethoxybenzoyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine, and the product is purified through column chromatography. The final product is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol.
科学研究应用
DPNB has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience, where DPNB has been shown to interact with various receptors in the brain. Specifically, DPNB has been shown to act as a selective antagonist of the dopamine D3 receptor, which is implicated in various neurological disorders such as addiction and schizophrenia.
属性
IUPAC Name |
2,3-dimethoxy-N-[4-(piperidine-1-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-26-18-8-6-7-17(19(18)27-2)20(24)22-16-11-9-15(10-12-16)21(25)23-13-4-3-5-14-23/h6-12H,3-5,13-14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOHVBXOAQDFDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2,4-dichlorophenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5162937.png)
![N-{1-[1-(1-benzothien-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5162941.png)
![3-(1-methyl-2-oxopropyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5162946.png)
![({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B5162957.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxy-2-naphthamide](/img/structure/B5162972.png)
![2-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,2-oxazinane](/img/structure/B5162979.png)
![7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]](/img/structure/B5162986.png)
![N-[1-(anilinocarbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B5162993.png)

![4,4'-[1,4-phenylenebis(1H-benzimidazole-2,6-diyl)]bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B5163004.png)


![diethyl [(2-fluorophenyl)(hydroxy)methyl]phosphonate](/img/structure/B5163032.png)